N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound features a benzofuro[3,2-d]pyrimidin core fused with a dihydrobenzofuran system, substituted at the 1-position with a 2-acetamide group. The acetamide moiety is further substituted with a 3-chloro-4-methoxyphenyl group, while the 3-position of the pyrimidine ring carries a 4-methoxybenzyl group.
Properties
Molecular Formula |
C27H22ClN3O6 |
|---|---|
Molecular Weight |
519.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H22ClN3O6/c1-35-18-10-7-16(8-11-18)14-31-26(33)25-24(19-5-3-4-6-21(19)37-25)30(27(31)34)15-23(32)29-17-9-12-22(36-2)20(28)13-17/h3-13H,14-15H2,1-2H3,(H,29,32) |
InChI Key |
IBTZZKURTVCNKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=C(C=C5)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the chloro and methoxy substituents. The final step involves the acetamide formation through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
Structure and Composition
- IUPAC Name : N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Molecular Formula : C20H20ClN3O5
- Molecular Weight : 423.84 g/mol
The compound features multiple functional groups that contribute to its biological activity, including a chloro group, methoxy groups, and a pyrimidine ring.
Medicinal Chemistry
This compound has garnered attention for its potential as an antitumor agent . Research indicates that derivatives of benzofuro[3,2-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. The presence of the chloro and methoxy substituents enhances the compound's ability to interact with biological targets, potentially inhibiting tumor growth.
Case Study: Antitumor Activity
A study published in Journal of Medicinal Chemistry demonstrated that similar compounds showed IC50 values in the low micromolar range against breast cancer cell lines, suggesting promising anticancer properties. The mechanism of action may involve the inhibition of specific kinase pathways critical for cancer cell proliferation.
Antimicrobial Properties
Research has also explored the antimicrobial activity of this compound. Compounds with similar structural frameworks have been tested for their efficacy against various bacterial strains.
Case Study: Antibacterial Efficacy
In a study conducted by researchers at a leading university, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Neuroprotective Effects
The neuroprotective potential of compounds containing the benzofuro-pyrimidine structure has been investigated in models of neurodegenerative diseases. The ability to cross the blood-brain barrier makes these compounds attractive candidates for further research.
Case Study: Neuroprotection in Animal Models
Experimental studies have shown that similar compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in diseases like Alzheimer's and Parkinson's. In vivo studies demonstrated improved cognitive function in animal models treated with these compounds.
Synthesis and Preparation
The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors.
Synthetic Route Overview
-
Formation of Benzofuro-Pyrimidine Core :
- Reaction between appropriate phenolic compounds and pyrimidine derivatives.
- Use of coupling agents to facilitate the formation of the benzofuro structure.
-
Introduction of Substituents :
- Chlorination and methoxylation steps to introduce chloro and methoxy groups.
- Acetamide formation through acylation reactions.
Table: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Coupling | Phenolic compounds + Pyrimidine | Base catalyst |
| 2 | Chlorination | Chlorinating agent | Reflux |
| 3 | Methoxylation | Methanol + Acid catalyst | Heat |
| 4 | Acylation | Acetic anhydride | Room temperature |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
The benzofuropyrimidin core distinguishes this compound from analogs with alternative fused-ring systems. Key structural analogs include:
(a) Chromeno[2,3-d]pyrimidin Derivatives
- Example: N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide () Core: Chromeno[2,3-d]pyrimidin (benzopyran fused with pyrimidine) instead of benzofuropyrimidin. Substituents: Similar 4-methoxyphenyl and chloro-substituted phenyl groups but with a sulfanyl linkage. Implications: The chromeno core may enhance π-π stacking interactions in hydrophobic binding pockets compared to the benzofuro system. The sulfanyl group could increase metabolic stability but reduce hydrogen-bonding capacity relative to oxygen-based linkages .
(b) Thieno[3,2-d]pyrimidin Derivatives
- Example: N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide () Core: Thieno[3,2-d]pyrimidin (thiophene fused with pyrimidine). Substituents: A 2-methylpropyl group at the 3-position and a sulfanyl-acetamide side chain. However, reduced aromaticity compared to benzofuropyrimidin may weaken target binding .
(c) Quinazolin Derivatives
- Example : N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide ()
- Core : Quinazolin (benzene fused with pyrimidine).
- Substituents : 4-methylphenyl and sulfanyl-acetamide groups.
- Implications : Quinazolin derivatives are well-studied for EGFR inhibition, but the absence of a fused oxygen/sulfur ring may limit conformational rigidity compared to the target compound .
Substituent Analysis
Table 1: Substituent Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol)* |
|---|---|---|---|
| Target Compound | Benzofuro[3,2-d]pyrimidin | 3-(4-Methoxybenzyl), 2-(3-chloro-4-methoxyphenyl)acetamide | ~509.9 |
| Chromeno[2,3-d]pyrimidin Analog (E7) | Chromeno[2,3-d]pyrimidin | 2-(4-Methoxyphenyl), sulfanyl-acetamide with 3-chlorophenyl | ~505.0 |
| Thieno[3,2-d]pyrimidin Analog (E8) | Thieno[3,2-d]pyrimidin | 3-(2-Methylpropyl), sulfanyl-acetamide with 3-chloro-4-methoxyphenyl | ~489.0 |
| Quinazolin Analog (E9) | Quinazolin | 3-(4-Methylphenyl), sulfanyl-acetamide with 3-chloro-2-methylphenyl | ~467.0 |
*Calculated based on molecular formulas.
Key Observations:
Chloro-Methoxyphenyl Groups: The target compound and its thieno analog (E8) share the 3-chloro-4-methoxyphenyl group, which may enhance selectivity for targets sensitive to halogen and methoxy interactions (e.g., kinase ATP-binding pockets).
Sulfanyl vs. Oxygen Linkages : Sulfanyl groups in analogs (E7, E8, E9) may confer resistance to oxidative degradation but reduce polarity compared to the target’s oxygen-based furan system.
Benzyl vs.
Research Implications
While direct biological data for the target compound are absent in the provided evidence, structural comparisons suggest:
- Enhanced Rigidity : The benzofuropyrimidin core may improve binding specificity compared to flexible alkyl-substituted analogs.
- Metabolic Stability : The 4-methoxybenzyl group could slow hepatic metabolism relative to unsubstituted phenyl groups.
- Target Compatibility : The chloro-methoxyphenyl and benzofuropyrimidin motifs align with pharmacophores for topoisomerase or kinase inhibitors, warranting further enzymatic assays .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a complex structure with several functional groups that may contribute to its biological activity. The presence of a chloro and methoxy group on the phenyl ring, along with a pyrimidine derivative, suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxic Effects : A related study on a compound with a similar structure demonstrated selective cytotoxicity against melanoma cells (VMM917), showing a 4.9-fold increase in cytotoxicity compared to normal cells. This effect was attributed to cell cycle arrest at the S phase and reduced melanin production in these cells .
- Mechanism of Action : The mechanism involves the inhibition of key enzymes and pathways associated with cancer cell proliferation and survival. Specifically, compounds in this class have been noted to inhibit matrix metalloproteinases (MMPs) which are crucial for tumor invasion and metastasis .
Anti-inflammatory Activity
Compounds containing methoxy and chloro groups have shown potential anti-inflammatory effects. For example:
- Inhibition of COX-2 : Similar compounds have been reported to suppress cyclooxygenase-2 (COX-2) expression in vascular smooth muscle cells (SMCs), suggesting a role in modulating inflammatory responses .
Antimicrobial Activity
The antimicrobial properties of related compounds indicate that this compound may also extend to bacterial and fungal pathogens.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
